molecular formula C10H10N2O3 B14882946 5-Oxo-1-(pyridin-3-yl)pyrrolidine-2-carboxylic acid

5-Oxo-1-(pyridin-3-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B14882946
M. Wt: 206.20 g/mol
InChI Key: RPVSYCVMUCBJJB-UHFFFAOYSA-N
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Description

5-Oxo-1-(pyridin-3-yl)pyrrolidine-2-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(pyridin-3-yl)pyrrolidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of itaconic acid with 3-aminopyridine under acidic conditions, followed by cyclization to form the pyrrolidine ring . The reaction is usually carried out at elevated temperatures (140-150°C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(pyridin-3-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Oxo-1-(pyridin-3-yl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxo-1-(pyridin-3-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural rigidity, while the pyridine moiety can participate in hydrogen bonding and π-π interactions, enhancing binding affinity . The exact pathways involved depend on the specific biological target being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-1-(pyridin-3-yl)pyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding properties and biological activity. The position of the pyridine nitrogen can affect the compound’s electronic properties and its ability to interact with biological targets .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

5-oxo-1-pyridin-3-ylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c13-9-4-3-8(10(14)15)12(9)7-2-1-5-11-6-7/h1-2,5-6,8H,3-4H2,(H,14,15)

InChI Key

RPVSYCVMUCBJJB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1C(=O)O)C2=CN=CC=C2

Origin of Product

United States

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